molecular formula C9H6BrClN2 B13937887 8-Bromo-5-chloro-isoquinolin-3-ylamine

8-Bromo-5-chloro-isoquinolin-3-ylamine

Cat. No.: B13937887
M. Wt: 257.51 g/mol
InChI Key: QDHMVKAZRKGUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-5-chloro-isoquinolin-3-ylamine is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and chlorine substitutions, offers potential for various applications in scientific research and industry.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-chloro-isoquinolin-3-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines and quinolines, which have significant biological and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloro-isoquinolin-3-ylamine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of DNA synthesis, promotion of cell apoptosis, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-5-chloro-isoquinolin-3-ylamine is unique due to its specific bromine and chlorine substitutions, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential for various applications compared to other similar compounds .

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

8-bromo-5-chloroisoquinolin-3-amine

InChI

InChI=1S/C9H6BrClN2/c10-7-1-2-8(11)5-3-9(12)13-4-6(5)7/h1-4H,(H2,12,13)

InChI Key

QDHMVKAZRKGUNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC(=CC2=C1Cl)N)Br

Origin of Product

United States

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